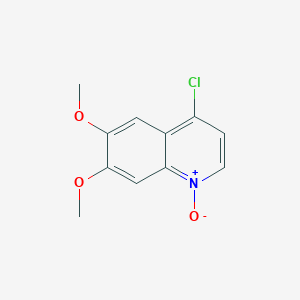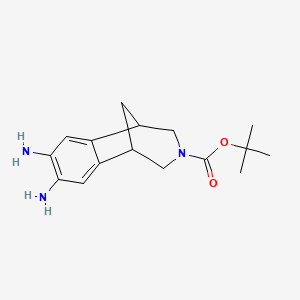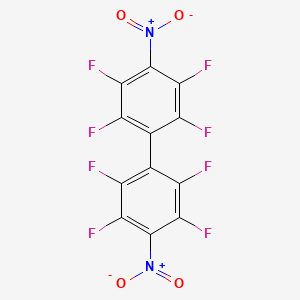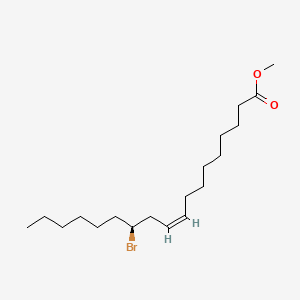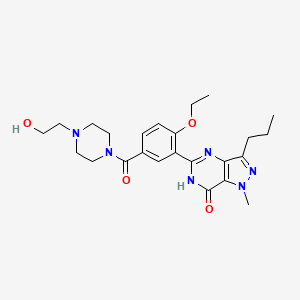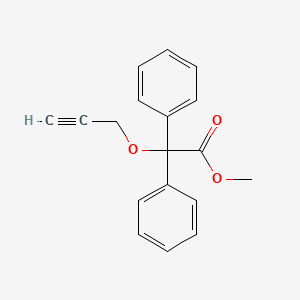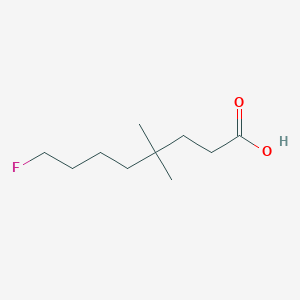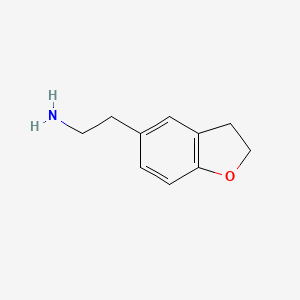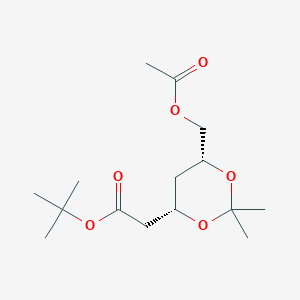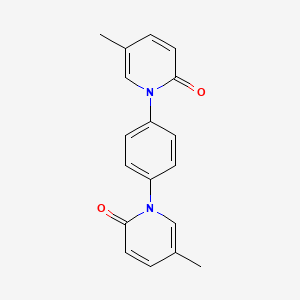![molecular formula C11H11FN2 B13423219 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)
9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrazinoindoles. This compound is characterized by the presence of a fluorine atom at the 9th position and a fused pyrazino[1,2-a]indole ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves multi-step organic reactions. One common method includes the Ugi four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide intermediate. This intermediate then undergoes intramolecular cyclization facilitated by a base such as sodium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) to yield the desired pyrazinoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor of certain enzymes. This interaction can modulate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrazino[1,2-a]indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
9-Chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole: Contains a chlorine atom instead of fluorine, which affects its reactivity and potency.
1,2,3,4-Tetrahydroquinolino[1,2-a]indole: Similar ring structure but with different substituents, leading to varied applications.
Uniqueness
The presence of the fluorine atom at the 9th position in 9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole imparts unique chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
9-fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C11H11FN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2 |
InChI Key |
HOUMNZKXVJXHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC3=C2C=CC=C3F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




